molecular formula C13H14N2O3S B14609016 1-Thiocoumarin, 4-butylamino-3-nitro- CAS No. 59647-29-9

1-Thiocoumarin, 4-butylamino-3-nitro-

Cat. No.: B14609016
CAS No.: 59647-29-9
M. Wt: 278.33 g/mol
InChI Key: UPNQLLFJPFVYHB-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 4-butylamino-3-nitro- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. . The specific compound 1-Thiocoumarin, 4-butylamino-3-nitro- is of interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

The synthesis of 1-Thiocoumarin, 4-butylamino-3-nitro- typically involves a multi-step process starting from thiophenol. The initial step involves the formation of 4-hydroxy-1-thiocoumarin through the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating . This intermediate is then further reacted with butylamine and nitrating agents to introduce the butylamino and nitro groups, respectively . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-Thiocoumarin, 4-butylamino-3-nitro- undergoes various chemical reactions, including:

Mechanism of Action

Properties

CAS No.

59647-29-9

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

4-(butylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C13H14N2O3S/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3

InChI Key

UPNQLLFJPFVYHB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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